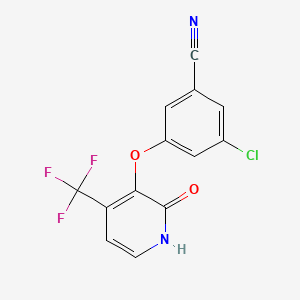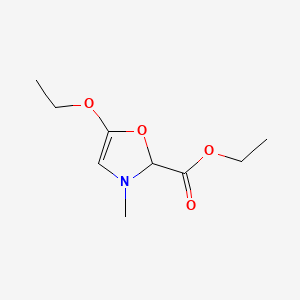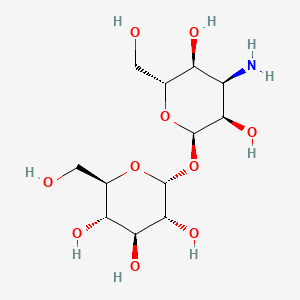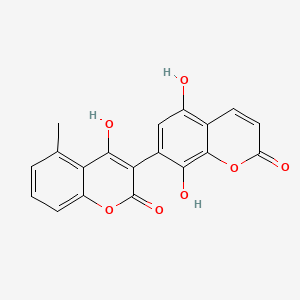![molecular formula C18H16O5 B568742 Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate CAS No. 861446-14-2](/img/structure/B568742.png)
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate is a chemical compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by the presence of an acetic acid ester group attached to a phenyl ring, which is further substituted with a 3,5-dihydroxyphenyl group through an ethenyl linkage.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as 3,4-dihydroxyphenylacetic acid (dopac), are metabolites of the neurotransmitter dopamine .
Mode of Action
For instance, dopamine can be metabolized into DOPAC .
Biochemical Pathways
Related compounds like dopac are involved in the dopamine metabolic pathway .
Pharmacokinetics
It’s known that similar compounds, such as 2-乙酰基-3,5-二羟基苯乙酸乙酯 (edhb), are soluble in some organic solvents like ethanol and ether, but insoluble in water .
Result of Action
Similar compounds like edhb are used as catalysts in organic synthesis, often used to catalyze the condensation reaction of aromatic quinones with acetophenone to prepare dihydroxymethyl aromatic compounds .
Action Environment
The compound is sensitive to air and light, and it needs to be kept dry and protected from light during storage and operation . Environmental factors such as temperature, humidity, and light exposure could potentially influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate typically involves the esterification of the corresponding phenolic compound. One common method is the reaction of 3,5-dihydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,5-dihydroxyphenyl acetate
- Ethyl 2,5-dihydroxyphenyl acetate
- 2-O-β-D-glucopyranosyloxy-5-hydroxyphenyl acetic acid
Uniqueness
Compared to similar compounds, acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate is unique due to its specific substitution pattern and the presence of both phenolic and acetic acid ester functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
861446-14-2 |
|---|---|
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
[4-[(E)-2-(3-acetyloxy-5-hydroxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O5/c1-12(19)22-17-7-5-14(6-8-17)3-4-15-9-16(21)11-18(10-15)23-13(2)20/h3-11,21H,1-2H3/b4-3+ |
Clave InChI |
IUHAHFQLCDVRJQ-ONEGZZNKSA-N |
SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)O |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)O |
Sinónimos |
5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol 1-Acetate; 5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol Monoacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)




